Cas no 4447-60-3 (Triisopropyl Orthoformate)

Triisopropyl orthoformate (C10H22O3) is a versatile organic reagent commonly employed as a protecting and formylating agent in synthetic chemistry. Its key advantages include high reactivity in acid-catalyzed reactions, particularly in the formation of acetals and orthoesters, making it valuable for protecting carbonyl groups under mild conditions. The compound’s stability and low nucleophilicity further enhance its utility in peptide synthesis and other sensitive transformations. Additionally, its relatively low boiling point (≈160°C) facilitates easy removal post-reaction. Triisopropyl orthoformate is also noted for its compatibility with a range of solvents, ensuring broad applicability in organic synthesis and pharmaceutical intermediates.
Triisopropyl Orthoformate structure
Triisopropyl Orthoformate structure
Product Name:Triisopropyl Orthoformate
CAS No:4447-60-3
MF:C10H22O3
MW:190.279883861542
MDL:MFCD00060628
CID:45069
PubChem ID:78191
Update Time:2025-06-14

Triisopropyl Orthoformate Chemical and Physical Properties

Names and Identifiers

    • Triisopropyl Orthoformate
    • TIPOF
    • 2,2',2''-[methylidynetris(oxy)]trispropane
    • TRIISOPROPYL ORTHOFORMATE ANHYDROUS &
    • Propane, 2,2,2-methylidynetris(oxy)tris-
    • 2,2′,2′′-[methylidyntris(oxy)]trispropan
    • 2-diisopropoxymethoxy-propane
    • Orthoformic Acid Triisopropyl Ester
    • TIPO
    • Tri-iso-propyl orthoformate
    • Triisopropoxymethane
    • 2-[di(propan-2-yloxy)methoxy]propane
    • C10H22O3
    • O0215
    • FT-0650876
    • DTXSID7063479
    • LS-13917
    • Triisopropyl orthoformate, 97%
    • 4447-60-3
    • CS-0154168
    • 2,2',2''-(Methylidynetris(oxy))trispropane
    • 2-[bis(propan-2-yloxy)methoxy]propane
    • EN300-178951
    • MFCD00060628
    • AKOS015841684
    • Orthoformic acid, triisopropyl ester
    • SY018326
    • NS00048159
    • J-525099
    • Triisopropylorthoformate
    • FPIVAWNGRDHRSQ-UHFFFAOYSA-
    • Propane, 2,2',2''-(methylidynetris(oxy))tris-
    • SCHEMBL21248
    • Propane, 2,2',2''-[methylidynetris(oxy)]tris-
    • InChI=1/C10H22O3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-10H,1-6H3
    • EINECS 224-688-9
    • Isopropyl orthoformate
    • 2-(Diisopropoxymethoxy)propane #
    • DB-007933
    • 2-(Diisopropoxymethoxy)propane
    • MDL: MFCD00060628
    • Inchi: 1S/C10H22O3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-10H,1-6H3
    • InChI Key: FPIVAWNGRDHRSQ-UHFFFAOYSA-N
    • SMILES: O(C(C)C)C(OC(C)C)OC(C)C

Computed Properties

  • Exact Mass: 190.15700
  • Monoisotopic Mass: 190.157
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 27.7A^2

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.854 g/mL at 25 °C(lit.)
  • Boiling Point: 65-66 °C/18 mmHg(lit.)
  • Flash Point: Fahrenheit: 107.6 ° f
    Celsius: 42 ° c
  • Refractive Index: n20/D 1.397(lit.)
  • PSA: 27.69000
  • LogP: 2.54500
  • Solubility: Uncertain
  • Sensitiveness: Moisture Sensitive

Triisopropyl Orthoformate Security Information

  • Symbol: GHS02 GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H226-H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:UN 3272 3/PG 3
  • WGK Germany:1
  • Hazard Category Code: 10-36/37/38
  • Safety Instruction: S26-S36-S37/39-S16
  • FLUKA BRAND F CODES:21
  • Hazardous Material Identification: Xi
  • Packing Group:III
  • Hazard Level:3
  • HazardClass:3
  • PackingGroup:III
  • TSCA:Yes
  • Safety Term:3
  • Packing Group:III
  • Risk Phrases:R10; R36/37/38
  • Storage Condition:Flammable area

Triisopropyl Orthoformate Customs Data

  • HS CODE:2909199090
  • Customs Data:

    China Customs Code:

    2909199090

    Overview:

    2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Triisopropyl Orthoformate Pricemore >>

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Additional information on Triisopropyl Orthoformate

Recent Advances in the Application of Triisopropyl Orthoformate (CAS: 4447-60-3) in Chemical and Pharmaceutical Research

Triisopropyl orthoformate (CAS: 4447-60-3) is a versatile reagent widely used in organic synthesis, particularly in the pharmaceutical and chemical industries. Recent studies have highlighted its role as a protective group for alcohols and as a key intermediate in the synthesis of complex molecules. This research brief consolidates the latest findings on the applications, mechanisms, and innovations involving Triisopropyl orthoformate, providing valuable insights for researchers and industry professionals.

One of the most significant advancements in the use of Triisopropyl orthoformate is its application in the synthesis of nucleoside analogs, which are crucial for antiviral and anticancer drug development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in protecting hydroxyl groups during the synthesis of modified nucleosides, thereby improving yield and purity. The study also emphasized the reagent's stability under various reaction conditions, making it a preferred choice for large-scale pharmaceutical production.

In addition to its protective properties, Triisopropyl orthoformate has been explored as a catalyst in multicomponent reactions (MCRs). A recent paper in Organic Letters (2024) detailed its role in facilitating the Ugi reaction, a cornerstone of combinatorial chemistry. The researchers found that Triisopropyl orthoformate not only accelerated the reaction but also enhanced the stereoselectivity of the resulting products, opening new avenues for the synthesis of chiral pharmaceuticals.

Another groundbreaking application of Triisopropyl orthoformate is in the field of green chemistry. A 2023 study in Green Chemistry highlighted its use as a solvent-free reagent in the synthesis of esters and ethers, reducing the environmental impact of traditional solvent-based methods. The study reported a 40% reduction in waste generation and a significant decrease in energy consumption, aligning with the growing demand for sustainable chemical processes.

Despite its numerous advantages, challenges remain in the optimization of Triisopropyl orthoformate-based reactions. A 2024 review in Chemical Reviews pointed out the need for further research into its reaction kinetics and byproduct formation, particularly in large-scale applications. The authors suggested that advanced computational modeling could help predict and mitigate these issues, paving the way for more efficient and cost-effective processes.

In conclusion, Triisopropyl orthoformate (CAS: 4447-60-3) continues to be a pivotal reagent in chemical and pharmaceutical research, with recent studies underscoring its versatility, efficiency, and sustainability. As the demand for novel therapeutics and green chemistry solutions grows, further exploration of its applications and mechanisms will undoubtedly yield significant advancements in the field.

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